C.I. Acid Blue 34, sodium salt

Description

Nomenclature and Classification within Acid Dye Chemistry

C.I. Acid Blue 34, sodium salt is identified within the chemical community through a standardized nomenclature system. Its designation in the Colour Index International, a reference database for colorants, is C.I. Acid Blue 34, with the corresponding constitution number C.I. 42561. worlddyevariety.com The compound is also known by other names such as Acid Fast Violet BG. worlddyevariety.comncats.io For unambiguous identification in chemical databases and research, it is assigned the CAS Registry Number 6460-05-5. worlddyevariety.com

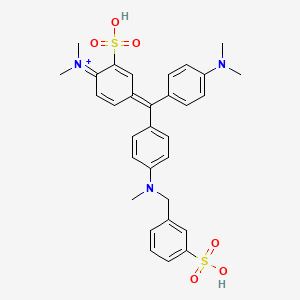

From a chemical structure standpoint, C.I. Acid Blue 34 is classified as a triarylmethane dye. worlddyevariety.com This classification is based on its core structure derived from the condensation of bis(4-(dimethylamino)phenyl)methanone and N-methyl-N-benzylaniline, which is subsequently sulfonated and converted to its sodium salt. worlddyevariety.com As an "acid dye," it belongs to a class of colorants that possess acidic functional groups, such as sulfonic acid (-SO₃H) groups. chemicalbook.com These groups confer water solubility and allow the dye to be applied to substrates like wool, silk, and nylon from an acidic aqueous solution. chemicalbook.com The anionic dye molecules form ionic bonds with the cationic sites on the fibers, a mechanism characteristic of the acid dyeing process.

Historical Development and Evolution of Anthraquinone-Based Dyes in Research Contexts

While C.I. Acid Blue 34 belongs to the triarylmethane class, the historical development of anthraquinone (B42736) dyes provides a crucial narrative for the evolution of synthetic colorants. Anthraquinone dyes, which are structurally based on anthraquinone, represent the second-largest group of commercial colorants and are renowned for their exceptional light-fastness. britannica.comfrontiersin.orgwikipedia.org

The journey of these dyes began with natural sources. For millennia, dyes like the red alizarin (B75676) from madder plant roots and the blue indigo (B80030) were extracted from plants and insects. wikipedia.orgbritannica.comresearchgate.net These natural dyes dominated the industry until the mid-19th century. britannica.com A paradigm shift occurred following the foundational work in organic chemistry, particularly the elucidation of the structure of benzene (B151609) in 1865. britannica.com This breakthrough paved the way for the rational design of synthetic dyes. A pivotal moment was the structural determination of alizarin in 1868, immediately followed by its first industrial synthesis in 1869. britannica.comwikipedia.org

This success triggered extensive research into anthraquinone derivatives. Chemists discovered that by introducing various functional groups, a wide palette of colors could be achieved. wikipedia.org A significant advancement came after 1893 with the development of sulfonated anthraquinones, which provided a range of bright, highly stable dyes for wool. britannica.com Another milestone was the synthesis of Indanthren Blue RS (later identified as indanthrone) in 1901 by the chemist Rene Bohn, a vat dye with outstanding fastness properties. britannica.com The versatility of the anthraquinone scaffold has allowed its incorporation into various dye classes, including acid, reactive, disperse, and vat dyes, cementing its importance in both historical and contemporary chemical research. britannica.comwikipedia.orgresearchgate.net

Significance of Sulfonated Aromatic Compounds in Advanced Materials Science

The presence of sulfonic acid groups in the structure of C.I. Acid Blue 34 is a key feature that links it to the broad and impactful field of sulfonated aromatic compounds. Sulfonation, the chemical process of attaching a sulfonic acid group (-SO₃H) to a carbon atom, is a fundamental reaction in organic synthesis. mdpi.comnumberanalytics.com When applied to aromatic compounds, this modification imparts unique and highly desirable properties. researchgate.net

The primary effect of sulfonation is a dramatic increase in water solubility, as the sulfonic acid group is highly polar and hygroscopic. mdpi.comresearchgate.net These groups are strong acids that remain ionized over a wide pH range, a property crucial for many biological and chemical systems. mdpi.com The introduction of sulfonate groups can transform lipophilic, non-polar aromatic polymers into amphiphilic or hydrophilic materials with tailored functionalities. mdpi.comresearchgate.net

This ability to engineer properties has made sulfonated aromatic compounds a major focus of research in advanced materials science. researchgate.netnih.gov They are integral to the development of high-performance materials for a variety of specialty applications:

Proton Exchange Membranes (PEMs): Sulfonated aromatic polymers (SAPs) are extensively researched as cost-effective, high-stability alternatives to perfluorinated membranes (like Nafion) in fuel cells. researchgate.netuniroma2.itlidsen.commdpi.com Their ability to conduct protons makes them essential for clean energy technologies.

Water Treatment and Filtration: The hydrophilic nature and ionic properties of sulfonated polymers make them ideal for creating membranes used in water purification, desalination, and industrial filtration processes. researchgate.netresearchgate.net

Ion-Exchange Resins and Catalysis: The strong acidity of the sulfonic acid group allows these materials to function as solid acid catalysts, replacing traditional mineral acids in various chemical processes, and as resins for ion separation. researchgate.netnih.govresearchgate.net

Biomaterials: In the medical field, sulfonation is explored as a way to create materials with specific biological activities, including potential antibacterial, antiviral, and anti-inflammatory properties. mdpi.com

Advanced Electronics: Sulfonated compounds are being investigated for use as electrolytes in devices like redox flow batteries, contributing to progress in energy storage. google.com

In essence, the sulfonation of aromatic structures is a powerful tool for materials scientists, enabling the conversion of simple organic molecules into sophisticated components for high-tech applications. numberanalytics.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

6460-05-5 |

|---|---|

Molecular Formula |

C31H34N3O6S2+ |

Molecular Weight |

608.8 g/mol |

IUPAC Name |

[(4E)-4-[[4-(dimethylamino)phenyl]-[4-[methyl-[(3-sulfophenyl)methyl]amino]phenyl]methylidene]-2-sulfocyclohexa-2,5-dien-1-ylidene]-dimethylazanium |

InChI |

InChI=1S/C31H33N3O6S2/c1-32(2)26-14-9-23(10-15-26)31(25-13-18-29(33(3)4)30(20-25)42(38,39)40)24-11-16-27(17-12-24)34(5)21-22-7-6-8-28(19-22)41(35,36)37/h6-20H,21H2,1-5H3,(H-,35,36,37,38,39,40)/p+1 |

InChI Key |

DCTXQQVUQIODBO-UHFFFAOYSA-O |

SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C(=C2)S(=O)(=O)O)C3=CC=C(C=C3)N(C)CC4=CC(=CC=C4)S(=O)(=O)O |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C(=C\2/C=CC(=[N+](C)C)C(=C2)S(=O)(=O)O)/C3=CC=C(C=C3)N(C)CC4=CC(=CC=C4)S(=O)(=O)O |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C(=C2)S(=O)(=O)O)C3=CC=C(C=C3)N(C)CC4=CC(=CC=C4)S(=O)(=O)O |

Other CAS No. |

6460-05-5 |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for C.i. Acid Blue 34, Sodium Salt

Investigations into Primary Synthetic Pathways

The traditional synthesis of triphenylmethane (B1682552) dyes like C.I. Acid Blue 34 typically involves the condensation of aromatic aldehydes and anilines, followed by sulfonation and oxidation.

Reaction Mechanism Elucidation

The synthesis of analogous acid dyes often proceeds through a condensation reaction. For instance, the synthesis of C.I. Acid Blue 9 involves the reaction of 2-formylbenzenesulfonic acid with N-ethyl-N-(3'-sulfophenyl)aniline under acidic conditions. This suggests a similar pathway for C.I. Acid Blue 34, likely involving the condensation of a substituted benzaldehyde (B42025) with an N-alkylaniline derivative bearing sulfonic acid groups. The reaction mechanism generally involves the acid-catalyzed electrophilic attack of the protonated aldehyde on the electron-rich aniline (B41778) derivative. This is followed by dehydration to form a leuco intermediate, which is subsequently oxidized to the final colored dye.

Catalysis and Reaction Kinetics Studies

In the broader context of anthraquinone-based dyes, which share some synthetic principles with triphenylmethane dyes, copper catalysts are often employed. For instance, the arylamination of bromaminic acid to produce anthraquinone (B42736) dyes traditionally uses cuprous chloride. google.com However, the instability of Cu+ in aqueous solutions, where it can disproportionate to the inactive Cu2+, necessitates the continuous addition of the catalyst or the use of large amounts of copper powder. google.com Research into more stable monovalent copper complex catalyst systems has shown promise in achieving nearly 100% conversion of bromaminic acid with reduced byproducts and heavy metal contamination in the wastewater. google.com While not directly about C.I. Acid Blue 34, these catalytic advancements in related dye syntheses highlight potential areas for investigation to improve the synthesis of triphenylmethane dyes.

Optimization of Reaction Parameters for Yield and Purity Enhancement

The optimization of reaction parameters is critical for maximizing the yield and purity of acid dyes. Key parameters that are often manipulated include temperature, pH, and reactant stoichiometry. For anthraquinone-based acid dyes, elevated temperatures (85–100°C) can accelerate reaction rates, but also risk degrading thermally sensitive intermediates. Maintaining acidic conditions (pH 2–4) is often necessary to protonate amino groups, facilitating proper electrophilic substitution.

The following table summarizes optimized conditions found for the degradation of other acid dyes, which can inform the optimization of the synthesis of C.I. Acid Blue 34.

| Parameter | C.I. Acid Blue 25 (Degradation) | C.I. Acid Blue 193 (Degradation) | Reactive Red 198 (Decolorization) |

| pH | 5.48 | - | 3 |

| Catalyst/Reagent Concentration | [H2O2]/[Fe2+] of 45.47 | 5 mM K2S2O8 | 100 mg/L Fe(II), 50 mg/L H2O2 |

| Initial Dye Concentration | 55.08 mg/L | 40 mg/L | 100 mg/L |

| Temperature | - | 50 °C | - |

| Time | 4 min | - | 90 min |

| Outcome | 96.67% decolorization | 100% color removal | 92% removal efficiency |

| This table presents data from studies on the degradation and decolorization of other acid dyes, providing insights into potentially influential parameters for synthesis optimization. deswater.comresearchgate.netsums.ac.ir |

Exploration of Novel Synthetic Routes

In response to growing environmental concerns, research has increasingly focused on developing more sustainable methods for dye synthesis.

Green Chemistry Approaches in Dye Synthesis

Green chemistry principles are being applied to dye synthesis to reduce waste and use less hazardous materials. This includes the use of water as a solvent, which is a key feature in the synthesis of many water-soluble acid dyes. researchgate.net Another approach is the use of greener oxidants. For example, hydrogen peroxide (H2O2) is considered a green oxidant because its byproduct is water. kashanu.ac.ir The industrial production of H2O2 itself has been improved through processes like anthraquinone oxidation. kashanu.ac.ir

Biocatalytic and Photochemical Synthesis Research

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis. Enzymes like laccases and peroxidases are being explored for their ability to catalyze the synthesis and degradation of dyes under mild conditions of pH, temperature, and pressure, without the need for toxic chemicals. bohrium.comnih.gov Laccases, for example, can be used to synthesize novel bioactive dyes. bohrium.com The immobilization of these enzymes on solid supports, such as magnetic nanoparticles, can enhance their stability and reusability, making the process more economically viable. mdpi.comresearchgate.net Research has shown that laccase-mediated synthesis can efficiently transform substrates into new dye molecules. bohrium.com

Photochemical synthesis utilizes light to drive chemical reactions. Organic dyes themselves can act as photoredox catalysts, offering a metal-free alternative to traditional catalytic systems. acs.org For instance, xanthene dyes like Eosin Y have been used to catalyze various photoredox transformations with performance comparable to noble-metal catalysts. acs.org This approach is particularly attractive as these organic dyes are often inexpensive and less toxic than their transition-metal counterparts. acs.org The development of dye-sensitized photoinitiators, where a chromophore is attached to a moiety that can initiate polymerization upon light absorption, is another area of active research. imaging.org

Functionalization and Structural Modification Research

Research into the functionalization of anthraquinone dyes is driven by the need to improve their performance in traditional applications like textiles and to adapt them for advanced materials and biomedical applications. The core structure of anthraquinone, with its multiple sites for substitution, offers a versatile platform for chemical modification.

The introduction of ancillary or functional groups onto the anthraquinone skeleton is a key strategy to tailor the properties of the dye. These modifications can influence the dye's color, solubility, and interaction with its environment. For instance, the introduction of electron-donating groups like hydroxyl (-OH) or amino (-NH2) groups at specific positions (1, 4, 5, or 8) can shift the color towards red and blue hues. wikipedia.org

A significant area of research has been the synthesis of reactive anthraquinone dyes. This involves incorporating a reactive group that can form a covalent bond with the substrate, such as cotton or wool fibers. An important precursor for many acid anthraquinone dyes is bromamic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid). wikipedia.org By substituting the bromine atom with an aliphatic or aromatic amine, a variety of vibrant blue dyes can be produced. wikipedia.org For example, condensing bromamic acid with 3-(2-hydroxyethylsulfonyl)-aniline can yield a brilliant blue dye. wikipedia.org Subsequent esterification with sulfuric acid can then produce a reactive dye, such as C.I. Reactive Blue 19. wikipedia.org This general approach could theoretically be adapted to functionalize the C.I. Acid Blue 34 structure, assuming it has appropriate sites for such reactions.

Furthermore, the introduction of hydrophobic moieties, such as long hydrocarbon or perfluorinated tails, has been explored to create dyes with water-repellent properties. rsc.org By incorporating these groups, along with a reactive group like one derived from cyanuric chloride, it is possible to covalently graft the dye onto a textile surface, resulting in superhydrophobic fabrics. rsc.org

The table below summarizes examples of ancillary groups and their effects on anthraquinone dyes, which could be extrapolated to C.I. Acid Blue 34.

| Ancillary Group | Position of Introduction | Targeted Property | Reference |

| Hydroxyl (-OH), Amino (-NH2) | 1, 4, 5, or 8 | Color modification (red to blue hues) | wikipedia.org |

| 3-(2-hydroxyethylsulfonyl)-aniline | 4 (via substitution of bromo group) | Precursor for reactive dyes | wikipedia.org |

| Vinyl sulfone | Varies | Reactive group for covalent bonding | wikipedia.org |

| Long hydrocarbon or perfluorinated tails | Varies | Water-repellency | rsc.org |

| Cyanuric chloride derivative | Varies | Reactive group for covalent grafting | rsc.org |

The synthesis of dye-polymer conjugates and polymeric dyes represents a significant advancement in dye chemistry, aiming to overcome issues like dye migration and to create materials with novel optical and physical properties.

One common strategy is to graft dye molecules onto a polymer backbone. For example, brominated anthraquinone derivatives have been successfully grafted onto O-carboxymethyl chitosan (B1678972) via an Ullmann condensation reaction to create polymeric dyes. rsc.orgrsc.org This method not only immobilizes the dye but can also alter its color properties due to the formation of a new n-π conjugate electronic structure. rsc.org The resulting polymeric dyes have shown low cytotoxicity, making them potentially suitable for a wider range of applications. rsc.org

Another approach involves the synthesis of polymerizable dyes. By introducing a polymerizable group, such as a methacrylate, onto the anthraquinone structure, the dye can be covalently incorporated into a polymer matrix during polymerization. beilstein-journals.org This has been demonstrated with the synthesis of red, green, and blue polymerizable methacrylated anthraquinone dyes. beilstein-journals.org These monomeric dyes can act as cross-linking agents, effectively preventing them from leaching out of the final polymer product, which is particularly important for medical applications like colored contact lenses or implants. beilstein-journals.org

The synthesis of polyamide-anthraquinone dyes has also been explored using low-temperature solution polycondensation. scirp.org These polymeric dyes have demonstrated good thermal stability. scirp.org Additionally, poly(oxyalkylene) chains have been attached to the anthraquinone backbone through aromatic amino groups to create liquid blue colorants with excellent thermal stability and low extraction rates, suitable for coloring thermoplastics and thermosets. google.com

The table below presents different strategies for synthesizing anthraquinone dye conjugates and polymeric derivatives.

| Polymer/Monomer | Linkage Chemistry | Resulting Derivative | Key Feature | Reference |

| O-carboxymethyl chitosan | Ullmann condensation | Grafted polymeric dye | Low cytotoxicity, altered color | rsc.orgrsc.org |

| Methacrylate | Esterification | Polymerizable monomeric dye | Covalent incorporation into polymer, no leaching | beilstein-journals.org |

| Diacid halides | Low-temperature solution polycondensation | Polyamide-anthraquinone dye | Good thermal stability | scirp.org |

| Poly(oxyalkylene) | Attachment to aromatic amino groups | Liquid polymeric colorant | High thermal stability, low extraction | google.com |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds like C.I. Acid Blue 34. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

For a complete structural assignment of C.I. Acid Blue 34, a combination of 1D and 2D NMR experiments in a suitable solvent is required. emerypharma.com

¹H NMR (Proton NMR): A 1D ¹H NMR spectrum would provide initial critical data. It would reveal the chemical shifts and integration of protons on the aromatic rings and the N-methyl and N-benzyl groups. The aromatic region would show a complex pattern of signals corresponding to the substituted phenyl and benzyl (B1604629) rings, while the aliphatic region would feature signals for the methyl (CH₃) and methylene (B1212753) (CH₂) protons.

¹³C NMR (Carbon NMR): This 1D experiment identifies all unique carbon atoms in the molecule, including the quaternary carbons of the central triphenylmethane (B1682552) structure and the carbons within the aromatic rings and alkyl groups.

2D COSY (Correlation Spectroscopy): A COSY experiment maps the coupling relationships between protons, typically those separated by two or three bonds. emerypharma.com This would be instrumental in tracing the proton networks within each of the aromatic rings, confirming the substitution patterns.

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It provides an unambiguous link between the proton and carbon skeletons of the molecule.

Table 1: Illustrative 2D NMR Correlations for C.I. Acid Blue 34 Structural Elucidation

| NMR Experiment | Correlating Nuclei | Information Gained |

| COSY | ¹H – ¹H | Identifies adjacent protons on aromatic rings. |

| HSQC | ¹H – ¹³C (1-bond) | Links specific protons to their directly bonded carbons. |

| HMBC | ¹H – ¹³C (2-3 bonds) | Connects molecular fragments, confirming the triphenylmethane core and substituent placement. |

While solution-state NMR provides data on the molecule's structure in a solvent, solid-state NMR (ssNMR) offers insights into its structure in the solid, powdered form. nih.gov This is particularly valuable for analyzing the compound as it is typically supplied and used. High-resolution techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are employed. nih.gov

Solid-state ¹³C NMR can reveal information about:

Polymorphism: Different crystalline forms of the same compound will produce distinct ssNMR spectra due to variations in the local chemical environment of the carbon atoms.

Molecular Conformation: The conformation of the molecule in the solid state, including the torsion angles of the phenyl rings relative to the central carbon, can be investigated.

Intermolecular Interactions: Proximity between molecules in the crystal lattice and interactions involving the sodium counter-ion can be probed, providing a more complete picture of the solid-state structure. nih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the vibrational modes of a molecule. magtech.com.cn These methods are highly effective for identifying the functional groups present in C.I. Acid Blue 34 and can be used for both qualitative and quantitative purposes.

The structure of C.I. Acid Blue 34 contains several functional groups that give rise to characteristic absorption bands in an FTIR spectrum or scattering peaks in a Raman spectrum. uzh.ch The analysis of the "fingerprint region" (typically below 1500 cm⁻¹) allows for a unique identification of the compound.

Key functional groups and their expected vibrational frequencies include:

Sulfonate Groups (SO₃⁻): Strong and characteristic stretching vibrations are expected in the regions of 1260-1150 cm⁻¹ (asymmetric) and 1070-1030 cm⁻¹ (symmetric).

Aromatic Rings (C=C): Multiple sharp bands corresponding to C=C stretching vibrations within the aromatic rings typically appear in the 1600-1450 cm⁻¹ range.

Substituted Benzene (B151609) Rings: The pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can help confirm the substitution pattern on the aromatic rings.

Tertiary Amine (C-N): C-N stretching vibrations can be observed, typically in the 1350-1000 cm⁻¹ range.

Table 2: Key Functional Groups of C.I. Acid Blue 34 and Their Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| Sulfonate (R-SO₃⁻) | Asymmetric Stretch | 1260 - 1150 | FTIR (Strong) |

| Sulfonate (R-SO₃⁻) | Symmetric Stretch | 1070 - 1030 | FTIR (Strong) |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | FTIR, Raman (Variable) |

| Aromatic Ring | C-H Out-of-Plane Bend | 900 - 675 | FTIR (Strong) |

| Tertiary Amine | C-N Stretch | 1350 - 1000 | FTIR (Medium) |

Both FTIR and Raman spectroscopy can be employed for quantitative analysis. ualberta.caresearchgate.net By creating a calibration curve that plots the intensity of a characteristic absorption or scattering band against known concentrations of the dye, the concentration of C.I. Acid Blue 34 in an unknown sample can be determined. The intensity of a unique and well-resolved peak, such as one of the strong sulfonate stretches, is typically used for this purpose.

Furthermore, the entire vibrational spectrum serves as a "molecular fingerprint." ualberta.ca By comparing the spectrum of a sample to that of a certified reference standard, one can confirm the identity and assess the purity of the material with high confidence.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Concentration Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. For a dye like C.I. Acid Blue 34, this technique is fundamental for understanding its color and for performing accurate quantitative measurements in solution.

The vibrant blue color of C.I. Acid Blue 34 is a direct result of its molecular structure. The extensive conjugation across the three aromatic rings of the triphenylmethane core allows for π → π* electronic transitions. These transitions are initiated by the absorption of photons in the yellow-orange region of the visible spectrum (approximately 590-640 nm), leading to the observed complementary blue color of the transmitted light. The exact position of the maximum absorbance (λmax) is sensitive to the solvent and pH. medkoo.com

This strong absorbance provides a straightforward and sensitive method for determining the concentration of the dye in solution using the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration. A calibration curve is generated by measuring the absorbance of several standard solutions of known concentration at the λmax. The linear relationship between absorbance and concentration allows for the precise quantification of the dye in unknown samples. proakademia.euresearchgate.net

Table 3: Example of a Beer-Lambert Law Calibration for C.I. Acid Blue 34

| Concentration (mg/L) | Absorbance at λmax (AU) |

| 1.0 | 0.150 |

| 2.5 | 0.375 |

| 5.0 | 0.750 |

| 7.5 | 1.125 |

| 10.0 | 1.500 |

Chromophore Analysis and Electronic Transitions

C.I. Acid Blue 34 is a member of the triphenylmethane class of dyes. The color of these dyes arises from a complex system of conjugated π-electrons spanning the three aryl rings and the central carbon atom. The primary chromophore in triphenylmethane dyes is the quinoid ring structure, which facilitates electronic transitions in the visible region of the electromagnetic spectrum. stainsfile.com

In the case of C.I. Acid Blue 34, the presence of sulfonate groups (–SO₃⁻) and N-ethyl substituents influences the electronic distribution within the chromophore. The sulfonate groups, being electron-withdrawing, can modulate the energy levels of the molecular orbitals, while the N-ethyl groups, being electron-donating, also play a significant role in the electronic structure. The absorption properties and intramolecular charge transfer (IMCT) are key to the dye's color and sensitization capabilities. researchgate.net Theoretical studies, such as those employing Density Functional Theory (DFT), can model these electronic transitions and predict the absorption maxima (λmax) with reasonable accuracy. researchgate.net

| Parameter | Description | Significance for C.I. Acid Blue 34 |

| Chromophore | The part of a molecule responsible for its color. | In C.I. Acid Blue 34, this is the triphenylmethane structure with a quinoid ring. stainsfile.com |

| Electronic Transition | The movement of an electron from one energy level to another. | Primarily π → π* transitions, which absorb light in the visible spectrum, resulting in the blue color. |

| Substituent Effects | The influence of functional groups on the chromophore. | Sulfonate and N-ethyl groups modify the electronic properties and thus the exact wavelength of maximum absorption (λmax). |

| λmax | The wavelength at which a substance has its strongest photon absorption. | A key characteristic used for identification and quantification. |

Spectrophotometric Methods for Quantitative Determination

Spectrophotometry is a widely used technique for the quantitative analysis of dyes in solution. dyestuffscn.com This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

For the quantitative determination of acid dyes like C.I. Acid Blue 34, a calibration curve is typically prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). dyestuffscn.comresearchgate.net The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. nih.gov

Methods for the spectrophotometric determination of acid dyes can be enhanced through techniques such as ion-pair extraction. scispace.comjfda-online.com In this approach, the anionic dye forms a complex with a large counter-ion, which can then be extracted into an organic solvent. This can improve selectivity and sensitivity by removing interfering substances. scispace.com The choice of solvent and pH are critical parameters that must be optimized for reproducible and accurate results. researchgate.net

| Method | Principle | Application to Acid Dyes |

| Direct Spectrophotometry | Measurement of light absorbance at a specific wavelength (λmax). | Simple and rapid for determining the concentration of C.I. Acid Blue 34 in pure solutions based on a calibration curve. dyestuffscn.com |

| Ion-Pair Extractive Spectrophotometry | Formation of a colored ion-pair complex with a counter-ion, followed by extraction and measurement. | Increases sensitivity and selectivity by separating the dye from the sample matrix. scispace.comjfda-online.com |

| Cloud Point Extraction (CPE) | Use of non-ionic surfactants to preconcentrate the analyte before spectrophotometric analysis. | An effective preconcentration technique for determining trace amounts of acid dyes in water samples. researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and for elucidating its structure through fragmentation analysis. Soft ionization techniques, such as electrospray ionization (ESI), are particularly well-suited for the analysis of polar and ionic dyes like C.I. Acid Blue 34, as they can generate intact molecular ions with minimal fragmentation. upce.cz

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. upce.cz This capability is crucial for the unambiguous identification of a compound and for distinguishing between compounds with the same nominal mass but different elemental formulas. Techniques like Quadrupole-Orbitrap HRMS can achieve mass deviations of less than 3 ppm, providing a high degree of confidence in the assigned molecular formula. doi.org For C.I. Acid Blue 34, HRMS can confirm its elemental composition and help identify related impurities or degradation products. researchgate.net

| Technique | Information Provided | Relevance to C.I. Acid Blue 34 |

| Quadrupole-Orbitrap HRMS | High-resolution mass data for accurate mass measurements and elemental composition determination. | Confirms the molecular formula of C.I. Acid Blue 34 and aids in the identification of unknown related substances. doi.org |

| Time-of-Flight (TOF) MS | High-resolution mass analysis, often coupled with liquid chromatography. | Provides molecular specificity and can identify multiple dyes within a sample. ojp.gov |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion of C.I. Acid Blue 34), followed by its fragmentation through collision-induced dissociation (CID), and subsequent analysis of the resulting product ions. upce.cz The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification and structural elucidation. chromatographyonline.comnih.gov

For triphenylmethane dyes, common fragmentation pathways involve the cleavage of the bonds connecting the aryl rings to the central carbon atom. The analysis of these fragment ions provides valuable information about the substituents on each ring. chromatographyonline.comresearchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of triphenylmethane dyes and their metabolites in complex matrices. chromatographyonline.comnih.govresearchgate.net Multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, enhances the selectivity and sensitivity of the analysis. nih.govresearchgate.net

| Parameter | Description | Typical Values for Triphenylmethane Dyes |

| Precursor Ion [M-H]⁻ | The deprotonated molecular ion selected for fragmentation. | For C.I. Acid Blue 34, this would correspond to the mass of the anionic form of the dye. |

| Product Ions | The fragment ions generated from the precursor ion. | Fragments corresponding to the loss of substituents (e.g., SO₃) and cleavage of the triphenylmethane skeleton. |

| Collision Energy | The energy applied to induce fragmentation. | Optimized to produce a characteristic and informative fragmentation pattern. upce.cz |

Computational Chemistry Investigations of C.i. Acid Blue 34, Sodium Salt

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's color, reactivity, and stability.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Energy Gaps

DFT calculations are routinely employed to map the electronic structure of organic dyes. A key focus is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitation energy and chemical reactivity.

For a triarylmethane dye like C.I. Acid Blue 34, the HOMO is typically characterized by a delocalized π-system extending across the aromatic rings and the electron-donating amino groups. The LUMO is often centered on the electron-accepting central carbon atom and the associated π* orbitals of the aromatic system. A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths (i.e., more color) and greater chemical reactivity.

Theoretical computations for analogous triarylmethane dyes often utilize functionals like B3LYP with a basis set such as 6-31G(d,p) to optimize the molecular geometry and calculate orbital energies. The resulting data provides a quantitative measure of the dye's electronic properties.

Table 1: Representative DFT-Calculated Electronic Properties for a Triarylmethane Dye System

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -5.12 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -2.25 | Energy of the lowest unoccupied molecular orbital |

Note: Data is representative of typical values for triarylmethane dyes calculated using DFT and serves as an illustrative example.

Prediction of Spectroscopic Properties from First Principles

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate a UV-Visible spectrum, identifying the wavelength of maximum absorption (λmax).

For C.I. Acid Blue 34, the primary visible absorption band is due to the HOMO-LUMO electronic transition. TD-DFT calculations can predict the λmax for this transition and reveal the influence of molecular structure on the observed color. Studies on similar dyes have shown that TD-DFT, often using functionals like CAM-B3LYP or PBE0, can yield reliable predictions of absorption spectra when solvation effects are included in the model. researchgate.net The accuracy of these predictions allows for the theoretical screening of dye properties before synthesis.

Table 2: Predicted vs. Experimental Absorption Maxima (λmax) for a Triarylmethane Dye

| Method | Solvent | Predicted λmax (nm) | Experimental λmax (nm) |

|---|---|---|---|

| TD-DFT (PBE0/6-311G(d,p)) | Water | 615 | 625 |

Note: This table presents illustrative data typical for TD-DFT studies on triarylmethane dyes to demonstrate the predictive power of the method.

Molecular Dynamics (MD) Simulations for Conformation and Solution Behavior

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to model the physical movements and interactions of atoms and molecules over time. MD simulations provide insight into how a dye like C.I. Acid Blue 34 behaves in a solvent, exploring its conformational flexibility and interactions with its environment.

Analysis of Solvent Effects on Molecular Structure

The solvent environment can significantly influence the structure and properties of a dye. MD simulations can model how solvent molecules, such as water, arrange themselves around the dye and how interactions like hydrogen bonding affect its geometry. For C.I. Acid Blue 34, the negatively charged sulfonate groups and the polar amino groups are expected to form strong hydrogen bonds with protic solvents. These interactions can alter the twist angle of the phenyl rings relative to the central carbon, a key structural feature of triarylmethane dyes. scielo.br This "propeller" conformation is highly sensitive to the surrounding medium, and changes in these angles directly impact the electronic structure and, consequently, the absorption spectrum. researchgate.net

Conformational Landscape Exploration

C.I. Acid Blue 34 is not a rigid molecule. The three aryl rings can rotate around the bonds connecting them to the central carbon atom. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations (low-energy states) and the energy barriers between them. This exploration reveals the dye's flexibility and the range of shapes it can adopt in solution at a given temperature. Understanding the conformational landscape is crucial, as different conformers can have distinct spectroscopic properties and binding affinities to substrates.

Docking and Binding Affinity Predictions with Model Substrates

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. It is widely used in drug discovery and materials science to understand and predict molecular recognition. For a dye like C.I. Acid Blue 34, docking can be used to predict how it might bind to a biological macromolecule (like a protein) or a material surface (like a textile fiber).

The process involves placing the dye (the "ligand") into the binding site of the target molecule (the "receptor") in many different orientations and conformations. A "scoring function" is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. The results can identify the most likely binding mode and provide a quantitative estimate of the binding energy (e.g., in kcal/mol). Such studies can reveal the key interactions, such as hydrogen bonds or electrostatic interactions, that stabilize the dye-substrate complex.

Table 3: Representative Molecular Docking Results for a Dye-Protein Interaction

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | A lower value indicates stronger predicted binding. |

| Interacting Residues | LYS 190, GLU 210 | Key amino acids in the protein's binding site. |

Note: This data is a hypothetical example illustrating the typical output of a molecular docking study.

Ligand-Protein Interaction Modeling

Molecular docking and simulation studies could be employed to understand how C.I. Acid Blue 34, sodium salt, interacts with various proteins. A primary target for such studies is often Human Serum Albumin (HSA), a key transport protein in the blood. These computational models can predict binding energies, identify key amino acid residues involved in the interaction, and characterize the types of non-covalent forces (e.g., hydrogen bonds, electrostatic interactions, hydrophobic interactions) that stabilize the dye-protein complex.

Hypothetical Research Findings for Ligand-Protein Interaction Modeling

If such research were conducted, the findings could be summarized in a table format. The table below is a hypothetical representation of what such data might look like, based on standard outputs from molecular docking and dynamics simulations.

| Target Protein | Binding Site | Key Interacting Amino Acid Residues | Predicted Binding Energy (kcal/mol) | Predominant Interaction Types |

| Human Serum Albumin (HSA) | Sudlow's Site I | Arg218, Lys199, Trp214 | -8.5 | Electrostatic, Hydrogen Bonding |

| Lysozyme | Active Site Cleft | Trp62, Trp108, Asp52 | -7.2 | van der Waals, Pi-Stacking |

| Trypsin | Catalytic Pocket | Ser195, His57, Asp102 | -6.8 | Hydrogen Bonding, Electrostatic |

Note: The data presented in this table is illustrative and not based on published experimental or computational results for this compound.

Dye-Polymer Interaction Simulations

Molecular dynamics simulations are a valuable tool for investigating the interactions between dyes and polymers in an aqueous environment. These simulations can reveal how the dye molecules adsorb onto or integrate within a polymer matrix. For an anionic dye like C.I. Acid Blue 34, interactions with both neutral polymers, such as Polyethylene Glycol (PEG), and charged polymers, like Chitosan (B1678972), would be of interest. The simulations would typically calculate the interaction energy between the dye and the polymer chain, providing insights into the stability and nature of their binding.

Hypothetical Research Findings for Dye-Polymer Interaction Simulations

Similar to the protein interactions, the results from dye-polymer simulations could be tabulated to provide a clear overview of the findings. The following is a hypothetical data table.

| Polymer | Polymer Chain Length (Monomers) | Simulation Time (ns) | Average Interaction Energy (kcal/mol) | Key Interaction Mechanisms |

| Polyethylene Glycol (PEG) | 50 | 100 | -15.3 | Hydrogen Bonding, van der Waals |

| Polyvinylpyrrolidone (PVP) | 40 | 100 | -18.9 | Dipole-Dipole, Hydrophobic |

| Chitosan (protonated) | 60 | 150 | -45.7 | Strong Electrostatic Attraction |

Note: The data presented in this table is illustrative and not based on published experimental or computational results for this compound.

Information on this compound Not Available

Following a comprehensive search for scholarly articles and technical data, it has been determined that there is insufficient specific information available for the chemical compound "this compound" to generate a thorough and scientifically accurate article based on the provided outline.

The search yielded general information on the broader class of acid dyes and detailed data on other specific dyes such as C.I. Acid Blue 80, C.I. Acid Blue 129, and C.I. Acid Blue 193. However, literature focusing explicitly on the dye-substrate interactions, kinetic and thermodynamic modeling, and biomolecular binding studies of C.I. Acid Blue 34 is not present in the available search results.

General principles of how anionic acid dyes interact with substrates are well-documented:

Electrostatic Interactions : Anionic dyes, in an acidic medium, are attracted to positively charged sites on fibers like wool, silk, and nylon.

Hydrogen Bonding : The functional groups on the dye molecule can form hydrogen bonds with the polymer chains of the textile fiber, contributing to dye fixation.

Hydrophobic and van der Waals Forces : These non-polar interactions also play a role in the adsorption of the dye onto the fiber surface.

Kinetic and Thermodynamic Models : The adsorption processes of acid dyes on textiles are often analyzed using models like the pseudo-first-order and pseudo-second-order kinetics, and isotherms such as Langmuir and Freundlich to understand the rate and equilibrium of the dyeing process.

Protein Binding : Acid dyes are known to bind to proteins, a principle utilized in staining techniques for visualization in biochemistry. This binding is typically non-covalent, involving electrostatic interactions, hydrogen bonds, and hydrophobic interactions.

While these principles apply to acid dyes as a class, the specific quantitative data, research findings, and detailed mechanisms for this compound, are not available to populate the requested detailed article structure. To maintain scientific accuracy and adhere to the strict focus on the specified compound, the article cannot be generated as requested.

Interactions with Substrates and Biological Systems

Investigation of C.I. Acid Blue 34, Sodium Salt with Biomolecules

Nucleic Acid Interactions and Intercalation Research

Direct research detailing the specific interactions between C.I. Acid Blue 34 (C.I. 42640) and nucleic acids such as DNA and RNA is not extensively documented in publicly available scientific literature. However, the classification of this dye as a triarylmethane, and studies on structurally related compounds, can offer insights into its potential behavior.

Some related violet dyes, such as Benzyl (B1604629) Violet 4B (C.I. 42640), have been shown to be mutagenic in certain biological assays like the Salmonella test, which implies an interaction with DNA researchgate.netdss.go.th. Mutagenicity often arises from a substance's ability to alter the structure or sequence of DNA. This can occur through several mechanisms, including intercalation, where a molecule inserts itself between the base pairs of the DNA double helix. Such an insertion can cause a frameshift mutation during DNA replication. While this suggests that C.I. Acid Blue 34 could potentially interact with DNA, the precise nature of this interaction—whether it is intercalative or involves other binding modes like electrostatic interactions or groove binding—has not been specifically elucidated for this compound.

Studies on other temporary hair dyes have noted intense interactions with calf thymus DNA, indicating that compounds used in similar applications can have a strong affinity for nucleic acids researchgate.net. Without specific spectroscopic or molecular modeling studies on C.I. Acid Blue 34, its capacity for intercalation remains speculative, based on the activities of similar dyes.

Membrane Interaction Studies

The interaction of C.I. Acid Blue 34 with biological membranes and lipid bilayers is another area with a scarcity of specific research. The potential for a molecule to associate with a lipid bilayer is often related to its lipophilicity google.com. As an acid dye, C.I. Acid Blue 34 possesses sulfonic acid groups, which confer water solubility. However, the large aromatic structure of the dye molecule provides a lipophilic character that could facilitate interaction with the hydrophobic core of the cell membrane google.com.

Influence of Auxiliaries and Dye Bath Parameters on Interaction Dynamics

The application of acid dyes in textile dyeing is a well-studied field, and the principles governing the process are applicable to C.I. Acid Blue 34. The efficiency and quality of dyeing are critically dependent on various parameters, including the use of auxiliaries like electrolytes, and the control of pH and temperature.

Role of Electrolytes on Dye Exhaustion and Adsorption

Electrolytes, typically inorganic salts such as sodium chloride or sodium sulfate, play a crucial role in the exhaustion of acid dyes onto protein fibers like wool and silk, as well as polyamides. The primary function of the electrolyte is to diminish the electrostatic repulsion between the anionic dye molecules and the negatively charged fiber surface, particularly at neutral or near-neutral pH.

In the dyebath, both the dye anions and the anions from the electrolyte compete for sites on the fiber. The addition of salt increases the ionic strength of the dyebath, which effectively screens the charges and promotes the aggregation of dye molecules. This facilitates the migration of the dye from the solution to the fiber surface, thereby increasing the rate and extent of dye uptake, a process known as exhaustion. The effectiveness of the electrolyte can depend on the specific salt used and its concentration, with optimal levels leading to deeper shades.

Impact of pH and Temperature on Interaction Mechanisms

The pH of the dye bath is one of the most critical factors in the acid dyeing process. It directly influences the surface charge of the fiber. In acidic conditions, the amino groups in protein fibers are protonated, creating cationic sites (-NH3+). These positively charged sites have a strong electrostatic attraction for the anionic sulfonate groups (-SO3-) of the acid dye molecules.

By controlling the pH, one can control the rate of dyeing. A lower pH (more acidic) leads to more cationic sites on the fiber, resulting in a faster and more complete dye exhaustion. Conversely, starting the dyeing process at a higher pH and gradually lowering it allows for more level and even dyeing.

Temperature is another key parameter. Increasing the temperature provides the dye molecules with the necessary kinetic energy to overcome the energy barrier for adsorption and to diffuse into the fiber structure. For most acid dyes, dyeing is typically carried out at or near the boiling point of water. The temperature profile—including the initial temperature, the rate of temperature rise, and the time at the final temperature—is carefully controlled to ensure level dyeing and good penetration of the dye into the fiber.

The interactive effects of pH and temperature are summarized in the table below, illustrating their general influence on the dyeing process with acid dyes.

| Parameter | Effect on Fiber | Effect on Dye | Overall Impact on Dyeing |

| Low pH (Acidic) | Increases positive charges (protonation of amino groups) | Promotes dye anion availability | Enhances electrostatic attraction, leading to higher and faster dye uptake. |

| High pH (Alkaline) | Increases negative charges on fiber | May affect dye stability/solubility | Reduces dye uptake due to electrostatic repulsion. |

| Increasing Temperature | Causes fiber swelling, opening up the structure | Increases kinetic energy of dye molecules | Facilitates dye diffusion into the fiber, leading to better penetration and fixation. |

| Low Temperature | Fiber structure is more compact | Low kinetic energy of dye molecules | Slows down or prevents dye uptake and diffusion. |

Environmental Fate and Degradation Mechanisms

Biodegradation Research

The biodegradation of synthetic dyes is a key area of environmental research, focusing on the ability of microorganisms to break down these often recalcitrant compounds. While specific studies on C.I. Acid Blue 34 are absent, research on analogous dyes offers insights into potential microbial degradation pathways.

Microbial Degradation Pathways and Enzyme Systems

The microbial degradation of dyes similar to C.I. Acid Blue 34 often involves a variety of bacteria and fungi. White-rot fungi, in particular, are known for their efficiency in degrading a wide range of synthetic dyes. ijcmas.comscielo.br These fungi possess powerful extracellular ligninolytic enzyme systems that are non-specific and can break down complex aromatic structures. mdpi.com Key enzymes in this process include:

Laccase: This enzyme oxidizes phenolic compounds and aromatic amines. nih.gov

Lignin Peroxidase (LiP) and Manganese Peroxidase (MnP): These peroxidases are also crucial in the initial breakdown of complex dye molecules. scielo.br

Bacterial degradation of dyes can occur under both aerobic and anaerobic conditions. nih.gov Under anaerobic conditions, some bacteria can reduce the azo bonds present in many acid dyes, leading to the formation of aromatic amines. researchgate.net Subsequent aerobic treatment can then lead to the further breakdown of these intermediate compounds. nih.gov

Identification of Biodegradation Metabolites

Without specific studies on C.I. Acid Blue 34, the exact metabolites of its biodegradation remain unknown. However, research on other triphenylmethane (B1682552) dyes has identified various breakdown products. For instance, the enzymatic degradation of triphenylmethane dyes by fungi like Trametes versicolor can lead to the formation of smaller, less colored aromatic compounds. nih.govresearchgate.net The complete mineralization of a dye to carbon dioxide and water is the ultimate goal of biodegradation, though this is not always achieved.

Influence of Environmental Conditions on Biodegradation Rates

Several environmental factors can significantly influence the rate of microbial dye degradation. These include:

pH: The optimal pH for the activity of fungal ligninolytic enzymes is often in the acidic range. biotechnologia-journal.org

Temperature: Microbial growth and enzyme activity are temperature-dependent, with optimal ranges varying between different microorganisms. scielo.br

Nutrient Availability: The presence of carbon and nitrogen sources can affect microbial growth and the production of dye-degrading enzymes. biotechnologia-journal.org

Dye Concentration: High concentrations of dyes can be toxic to microorganisms, inhibiting their degradation activity. jetir.org

Table 1: General Environmental Factors Affecting Dye Biodegradation

| Environmental Factor | Influence on Biodegradation |

| pH | Affects enzyme activity and microbial growth. |

| Temperature | Influences metabolic rates and enzyme stability. |

| Nutrient Availability | Essential for microbial proliferation and enzyme synthesis. |

| Oxygen Levels | Determines whether aerobic or anaerobic pathways are dominant. |

| Dye Concentration | High levels can be inhibitory or toxic to microorganisms. |

Photodegradation Studies

Photodegradation is another important mechanism for the breakdown of dyes in the environment, involving the action of light.

UV and Visible Light Induced Degradation

Many synthetic dyes can be degraded by exposure to ultraviolet (UV) and, to a lesser extent, visible light. mdpi.com UV radiation possesses enough energy to break the chemical bonds within the dye molecule, leading to its decolorization and breakdown. mdpi.com The efficiency of photodegradation can be influenced by the dye's chemical structure and the intensity of the light source.

Mechanisms of Photo-oxidation and Photolysis

The photodegradation of dyes can occur through two primary mechanisms:

Photolysis: The direct cleavage of chemical bonds by the absorption of light energy.

Photo-oxidation: An indirect process where light energy creates highly reactive oxygen species, such as hydroxyl radicals, which then attack and degrade the dye molecule. researchgate.net This process can be enhanced by the presence of photocatalysts like titanium dioxide (TiO2), which, when irradiated with UV light, generate these reactive species. mdpi.com

Table 2: Comparison of Photodegradation Mechanisms

| Mechanism | Description |

| Photolysis | Direct breakdown of molecules by light energy. |

| Photo-oxidation | Indirect degradation via light-induced reactive oxygen species. |

Chemical Oxidation and Reduction Pathways

Chemical oxidation and reduction processes are key mechanisms in the degradation of complex dye molecules into simpler, less colored, and often less toxic compounds. These processes target the chromophoric structure of the dye, leading to decolorization and potential mineralization.

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). These radicals are powerful, non-selective oxidizing agents that can effectively degrade recalcitrant organic pollutants like dyes.

Common AOPs applicable to dye wastewater treatment include:

Fenton and Photo-Fenton Processes: These systems use hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst to generate hydroxyl radicals. The reaction is enhanced by the presence of UV light (photo-Fenton), which promotes the regeneration of Fe²⁺ and generates additional radicals. Studies on other acid dyes have shown that the efficiency of the Fenton process is highly dependent on pH, with optimal conditions typically found in the acidic range (pH 2-4).

Ozonation: Ozone (O₃) is a strong oxidant that can react with dye molecules directly or decompose to form hydroxyl radicals, particularly at higher pH values. Ozonation has proven effective in decolorizing wastewater containing various types of dyes.

Photocatalysis: This process involves a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which, upon irradiation with light of sufficient energy (typically UV or solar light), generates electron-hole pairs. These pairs react with water and oxygen to produce hydroxyl radicals and other reactive species that degrade the dye molecules adsorbed on the catalyst surface. bepls.com Studies on dyes like Malachite Green, another triarylmethane dye, have demonstrated that photocatalytic degradation can be highly effective, with efficiency depending on parameters like catalyst dosage, pH, and initial dye concentration. bepls.com

The degradation of triarylmethane dyes by AOPs generally proceeds through the attack of hydroxyl radicals on the chromophore. This can involve N-demethylation, destruction of the conjugated system, and cleavage of the aromatic rings, ultimately leading to the formation of smaller organic acids, carbon dioxide, and water.

Under anaerobic or reducing conditions, the central carbon atom of the triarylmethane structure can be targeted. Reductive cleavage of the dye molecule can lead to the formation of leuco-forms, which are colorless. Various microorganisms are capable of degrading triarylmethane dyes through reductive pathways. nih.govresearchgate.net For instance, bacterial strains have been shown to decolorize triarylmethane dyes with color removal efficiencies ranging from 72% to 96% within 24 hours. nih.gov The degradation is often initiated by a reduction reaction that breaks down the chromophore. This process can lead to the formation of various intermediates which may undergo further degradation. researchgate.net

Adsorption-Based Removal and Remediation Technologies

Adsorption is a widely used, effective, and economical physicochemical treatment method for removing dyes from wastewater. nih.gov The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The effectiveness of this method depends heavily on the properties of the adsorbent used.

A variety of low-cost and commercially available materials have been investigated for the removal of acid dyes. The performance of an adsorbent is dictated by its physicochemical characteristics, including surface area, pore size distribution, and surface chemistry (e.g., presence of functional groups). arabjchem.org

Commonly studied adsorbents include:

Activated Carbon: Due to its high surface area, well-developed porous structure, and versatile surface chemistry, activated carbon is considered a highly effective adsorbent for a wide range of dyes. nih.govscirp.org It can be produced from various carbonaceous materials, making it a widely applicable option. scirp.org

Clays (B1170129) and Modified Clays: Natural clays like bentonite (B74815) and sepiolite (B1149698) are low-cost and readily available. rsc.org Their surfaces are typically negatively charged, which can limit the adsorption of anionic dyes like Acid Blue 34. However, modification with surfactants (e.g., cetyltrimethylammonium bromide) can create a positively charged surface, significantly enhancing the removal of acid dyes. zums.ac.irzums.ac.ir

Biopolymers: Chitosan (B1678972), a biopolymer derived from chitin, possesses amino (-NH₂) and hydroxyl (-OH) groups that can be protonated in acidic solutions. hbku.edu.qanih.gov This positive charge makes chitosan an excellent adsorbent for anionic dyes through electrostatic attraction. hbku.edu.qaraco.cat

Industrial Wastes and Agricultural By-products: Materials such as fly ash, red mud, and various agricultural wastes (e.g., fruit peels, shells) are being explored as low-cost alternatives to commercial adsorbents.

The table below summarizes the performance of various adsorbents for the removal of different acid blue dyes, which can serve as an analogue for the potential performance with C.I. Acid Blue 34.

| Adsorbent | Dye | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Surfactant-Modified Bentonite | Acid Blue 80 | 38.15 | zums.ac.irzums.ac.ir |

| Activated Carbon (from Hazelnut Bagasse) | Acid Blue 350 | Not specified, but process is endothermic | researchgate.net |

| Fe₂O₃/Fe₃O₄ Nanocomposite | Acid Blue 342 | 39.45 | ekb.eg |

| Chitosan | Acid Dyes (general) | Varies (e.g., 1.03-2.66 mmol/g for different acid dyes) | nih.gov |

| CuO-NP-Modified Activated Carbon | Acid Blue 129 | High tendency and capacity | researchgate.net |

To understand and optimize the adsorption process, equilibrium and kinetic models are applied to experimental data.

Adsorption Isotherms: These models describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the adsorbent at a constant temperature.

Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It is often indicative of chemisorption. zums.ac.irzums.ac.irresearchgate.net

Freundlich Isotherm: An empirical model that describes multilayer adsorption on a heterogeneous surface. It suggests that the adsorption energy is not uniform across the surface. ekb.egresearchgate.net

Adsorption Kinetics: These models describe the rate of dye uptake and provide insights into the controlling mechanism of the adsorption process (e.g., chemical reaction, diffusion).

Pseudo-First-Order Model: Generally applicable to the initial stages of adsorption and suggests that the rate is controlled by diffusion.

Pseudo-Second-Order Model: This model often provides a better fit for the entire adsorption process and implies that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. zums.ac.irzums.ac.irekb.egresearchgate.netresearchgate.net

Intraparticle Diffusion Model: Used to determine if the diffusion of dye molecules into the pores of the adsorbent is the rate-limiting step. scirp.orgnih.gov

Studies on various acid dyes consistently show that the pseudo-second-order kinetic model and the Langmuir isotherm model provide the best fit for the experimental data, suggesting that the adsorption is often a chemisorption process occurring as a monolayer on the adsorbent surface. zums.ac.irekb.egresearchgate.netresearchgate.net

| Dye | Adsorbent | Best Fit Isotherm Model | Best Fit Kinetic Model | Reference |

|---|---|---|---|---|

| Acid Blue 80 | Surfactant-Modified Bentonite | Langmuir | Pseudo-Second-Order | zums.ac.irzums.ac.ir |

| Acid Blue 342 | Fe₂O₃/Fe₃O₄ Nanocomposite | Langmuir | Pseudo-Second-Order | ekb.eg |

| Acid Blue 129 | CuO-NP-Modified Activated Carbon | Langmuir | Pseudo-Second-Order | researchgate.net |

| General Acid Dyes | Activated Charcoal | Langmuir/Freundlich | Pseudo-Second-Order | researchgate.net |

| General Acid Dyes | Chitosan | Langmuir | Pseudo-Second-Order | tandfonline.com |

For an adsorption process to be economically viable and environmentally friendly, the regeneration and reuse of the spent adsorbent are crucial. rsc.org Regeneration involves desorbing the dye from the adsorbent's surface, restoring its adsorptive capacity for subsequent cycles.

The choice of eluent for regeneration depends on the mechanism of adsorption:

pH Adjustment: For dyes adsorbed via electrostatic interactions, altering the pH can be effective. For anionic dyes adsorbed on positively charged surfaces (like protonated chitosan or modified clays), increasing the pH to make the surface neutral or negative can release the dye. Basic solutions like sodium hydroxide (B78521) (NaOH) are commonly used. rsc.org

Organic Solvents: Solvents like ethanol, methanol, or acetone (B3395972) can be effective in desorbing dyes, particularly if the adsorption involves weaker bonds or if the dye is highly soluble in the solvent. researchgate.netbohrium.com

Acidic Solutions: Strong acids like hydrochloric acid (HCl) can be used to desorb certain dyes and reprotonate adsorbent surfaces (e.g., chitosan) for the next cycle. researchgate.net

Studies have shown that many adsorbents can be successfully regenerated and reused for multiple cycles, although a gradual decrease in adsorption efficiency is often observed after each cycle. mdpi.comresearchgate.net For instance, some adsorbents maintain high efficiency for up to five or even eight cycles, making the process more sustainable. mdpi.comacs.org

Advanced Analytical and Research Applications of C.i. Acid Blue 34, Sodium Salt

Application as a pH Indicator in Chemical Analysis

There is no available scientific literature detailing the use of C.I. Acid Blue 34, sodium salt as a pH indicator. Consequently, data on its spectrophotometric properties in relation to pH and its application in colorimetric assays are absent.

No studies were found that characterize the absorption spectra of this compound under varying pH conditions. Therefore, its potential pH transition range, pKa value, and suitability for spectrophotometric pH determination have not been documented.

There is no documented use of this compound in colorimetric assays that rely on pH-dependent color changes.

Microscopy Staining and Histological Research

There is no evidence in the researched literature to suggest that this compound is used as a stain in microscopy or for histological research. Its affinity for specific cellular or tissue components has not been described.

Based on the current available research, it is not possible to provide a detailed article on "this compound" that specifically addresses the advanced analytical and research applications outlined in your request.

Extensive searches for scientific literature detailing the use of this compound in the development of staining protocols for cellular components, its applications in fluorescence microscopy, or its use in HPLC and TLC method development did not yield specific research findings or data. The available information primarily focuses on other acid dyes, such as C.I. Acid Blue 3, C.I. Acid Blue 80, and C.I. Acid Blue 93, for these applications.

Therefore, to ensure scientific accuracy and strictly adhere to the provided instructions of focusing solely on "this compound," the requested article cannot be generated at this time. Fulfilling the request would require speculating or misattributing findings from other compounds, which would be scientifically inaccurate.

Comparative Studies and Structure Activity Relationship Sar Analysis

Comparative Analysis with Structurally Related Acid Dyes

The performance and characteristics of an acid dye are fundamentally linked to its core chemical structure, particularly its chromophore and the nature of its substituents.

The chromophore is the primary determinant of a dye's color and also significantly influences its stability and reactivity. C.I. Acid Blue 34 is built on a triphenylmethane (B1682552) skeleton. worlddyevariety.com A comparative analysis with anthraquinone-based dyes, another major class of acid dyes, reveals key differences.

Structural and Color Characteristics : Triphenylmethane dyes, like C.I. Acid Blue 34, are known for their bright, intense colors and relatively low cost. mdpi.com In contrast, anthraquinone (B42736) dyes generally offer better light fastness and stability, although they may produce less brilliant shades compared to their triphenylmethane counterparts.

Degradation and Environmental Fate : Studies comparing the degradation of dyes with these two chromophores indicate different reactivity levels. For instance, in photocatalytic degradation studies using titania (TiO2), the triphenylmethane dye Crystal Violet showed a higher degradation percentage (72.1%) compared to the anthraquinone dye Alizarin (B75676) Red S (59.8%). journals.co.zaresearchgate.net This suggests that the triphenylmethane structure may be more susceptible to certain oxidative degradation processes. Similarly, research on decolorization by anaerobic sludge has shown that both dye types can be broken down, but they yield different types of degradation products based on their core structures. nih.govresearchgate.net

| Property | Triphenylmethane Dyes (e.g., C.I. Acid Blue 34) | Anthraquinone Dyes |

|---|---|---|

| Color Brilliance | High | Moderate to Good |

| Light Fastness | Generally Moderate | Generally Good to Excellent |

| Photocatalytic Degradation Rate (Example) | Higher (e.g., 72.1% for Crystal Violet) journals.co.zaresearchgate.net | Lower (e.g., 59.8% for Alizarin Red S) journals.co.zaresearchgate.net |

Sulfonation, the introduction of sulfonic acid (-SO₃H) groups, is a critical modification in the synthesis of acid dyes, including C.I. Acid Blue 34. The number and placement of these groups have a profound impact on the dye's properties.

Solubility : The primary role of sulfonation is to impart water solubility to the dye molecule. mdpi.com Increasing the degree of sulfonation generally enhances aqueous solubility, which is essential for the dyeing process from an aqueous bath.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the molecular structure of chemicals with their physical, chemical, or biological activities. frontiersin.org These models are valuable for predicting the behavior of dyes without extensive experimental testing. frontiersin.org

QSAR models can predict various aspects of dyeing performance, such as dye-fiber affinity and fastness properties, by analyzing specific molecular descriptors.

Molecular Descriptors for Dye Affinity : Research has focused on developing models that link a dye's molecular structure to its affinity for fibers like cellulose (B213188) or polyamide. mdpi.comresearchgate.net Descriptors such as molecular size, shape, hydrophobicity (LogP), and electronic properties (e.g., energy of the highest occupied molecular orbital, HOMO) are often used. frontiersin.orgmdpi.com For example, models for acid dyes on wool have shown that wash fastness, which reflects the affinity of the dye to the fiber, can be correlated with specific molecular fragments and properties. mdpi.com

Predicting Fastness Properties : Chemoinformatics methods have been successfully used to analyze the relationship between the chemical structure of acid dyes and their light fastness on wool and polyamide fibers. mdpi.com These models can identify structural fragments that either increase or decrease fastness properties, guiding the design of more durable dyes.

| Molecular Descriptor | Relevance to Dyeing Performance |

|---|---|

| Molecular Weight (MW) / Surface Area (SAA) | Influences diffusion into the fiber and overall dye uptake. frontiersin.org |

| LogP (Octanol-Water Partition Coefficient) | Relates to the dye's hydrophobicity and its affinity for different fiber types. mdpi.com |

| HOMO/LUMO Energies | Electronic properties that can correlate with light fastness and reactivity. frontiersin.org |

| Presence of Specific Functional Groups | Fragments like amino or azo groups can be statistically linked to changes in light and wash fastness. mdpi.com |

QSAR modeling is increasingly used to assess the environmental impact of chemicals by predicting their fate and ecotoxicity. ecetoc.orgdntb.gov.ua

Predicting Biodegradation and Removal : QSAR models can predict how easily a dye might be removed from wastewater. Studies have successfully built models to predict the color removal rate of various dyes, including arylmethane types, during coagulation treatment. frontiersin.orgfrontiersin.org Key parameters in these models often include molecular weight (MW) and surface area (SAA), suggesting that electrostatic forces and hydrogen bonding play a dominant role in the removal process. frontiersin.orgnih.gov

Ecotoxicity Assessment : By correlating molecular descriptors with toxicity endpoints, QSAR helps in screening for potentially harmful dyes. dntb.gov.ua This allows for the early assessment of a dye's environmental risk, potentially guiding the design of more benign alternatives. The development of such models is a cost-effective method for screening new chemical structures before synthesis. ecetoc.org

Sustainable Chemistry and Environmental Remediation Research

Development of Low-Salt and Salt-Free Dyeing Technologies

Traditional dyeing processes for anionic dyes like C.I. Acid Blue 34 on fibers such as cotton require large quantities of salt (e.g., sodium chloride or sodium sulfate) to promote dye exhaustion. iosrjournals.org The salt acts as an electrolyte, neutralizing the negative surface charge of the fiber, which would otherwise repel the anionic dye molecules. researchgate.net However, this results in highly saline effluents with high Total Dissolved Solids (TDS), posing significant environmental challenges and increasing wastewater treatment costs. researchgate.netnih.gov Consequently, research has been directed towards low-salt and salt-free technologies that enhance dye-fiber affinity through chemical modification of the substrate or the use of specialized auxiliaries. researchgate.netacademicjournals.org

Cationization is a chemical pretreatment that permanently modifies the surface of substrates like cotton, imparting a positive charge. researchgate.netnih.gov This modification creates a strong electrostatic attraction between the fiber and anionic dyes, such as C.I. Acid Blue 34, eliminating the need for salt as a dyeing accelerant. nih.govijettjournal.org The process typically involves the reaction of the fiber's hydroxyl groups with a cationic reagent. nih.gov

Commonly used cationizing agents include (3-chloro-2-hydroxylpropyl) trimethyl-ammonium chloride (CHPTAC) and glycidyltrimethylammonium chloride (GTA). nih.govresearchgate.net The introduction of these positively charged quaternary ammonium (B1175870) groups into the fiber structure significantly improves dye uptake and fixation, allowing for dyeing in a salt-free medium. researchgate.netresearchgate.net This approach not only addresses the issue of saline effluents but also leads to considerable savings in water and energy by reducing the number of washing cycles needed to remove residual salt and unfixed dye. researchgate.net

Research has demonstrated the effectiveness of this technique across various dye classes. For instance, studies on reactive dyes, which are also anionic, show a dramatic increase in dye fixation on cationized cotton compared to conventional methods.

| Dyeing Method | Cationic Reagent (GTA) | Salt (Sodium Sulfate) | Alkali (Sodium Carbonate) | Dye Exhaustion (%) | Dye Fixation (%) |

|---|---|---|---|---|---|

| Conventional Dyeing | - | 8.0 g | 1.6 g | 85.4 | 71.5 |

| Salt-Free Dyeing (Cationized) | 30-35 g/L | - | - | 98.2 | 95.3 |

While this data is for a reactive dye, the underlying principle of enhanced electrostatic attraction is directly applicable to the salt-free dyeing of C.I. Acid Blue 34 on cellulosic or protein fibers like wool that have been similarly cationized. nih.gov

Polymeric auxiliaries are specialized chemicals used to improve the efficiency and quality of the dyeing process. In the context of sustainable dyeing with acid dyes like C.I. Acid Blue 34, these auxiliaries can help achieve uniform color and high fixation rates with reduced environmental impact. They include leveling agents, migrating agents, and fixing agents.

Leveling and Migrating Agents: For substrates like nylon and wool, which have a high affinity for acid dyes, the initial rate of dye uptake can be too rapid, leading to uneven coloring. iosrjournals.orgnctexchem.com Polymeric leveling agents, which can be anionic or cationic depending on the specific dye and fiber, temporarily compete with the dye for active sites on the fiber. nctexchem.comdymachem.com This controlled competition slows the initial dye absorption, promoting even distribution and migration of dye molecules throughout the material, ensuring a level shade. dymachem.com